![molecular formula C18H19NO5 B291201 Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate, also known as DMAPA-MB, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound is a member of the benzoate ester family and has a molecular weight of 375.43 g/mol. In
Mécanisme D'action
The mechanism of action of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and survival. Specifically, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate may alter the expression of genes involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in cancer cells. For example, it has been reported to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. Additionally, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to inhibit cell cycle progression, leading to cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a promising compound for further research.
However, one limitation of using Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate is its potential toxicity. While it has been shown to be effective in inhibiting cancer cell growth, it may also have negative effects on healthy cells. Therefore, further research is needed to determine the safety and efficacy of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate in vivo.
Orientations Futures
There are several future directions for research on Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosage and administration of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate for maximum efficacy and minimal toxicity. Finally, the mechanism of action of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate needs to be further elucidated in order to fully understand its potential therapeutic properties.
Méthodes De Synthèse
The synthesis of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-aminobenzoic acid, followed by the addition of methyl 3-aminobenzoate. The resulting compound is then purified through recrystallization. This method has been reported to yield Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate with a purity of over 95%.
Applications De Recherche Scientifique
Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C18H19NO5 |
|---|---|
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
methyl 4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H19NO5/c1-22-15-9-4-12(10-16(15)23-2)11-17(20)19-14-7-5-13(6-8-14)18(21)24-3/h4-10H,11H2,1-3H3,(H,19,20) |
Clé InChI |
LTGSAKMUUPGAFN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



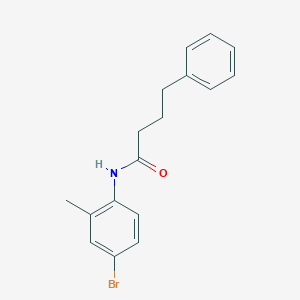
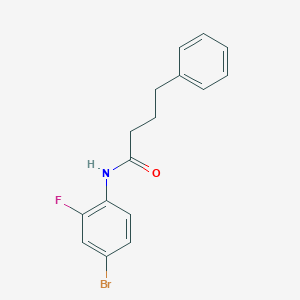


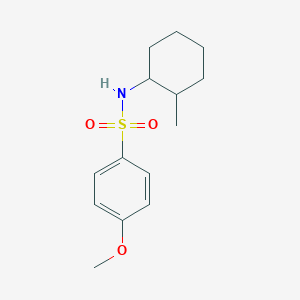
![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)


![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)

![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)
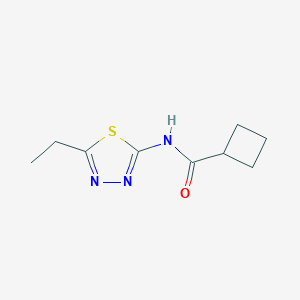
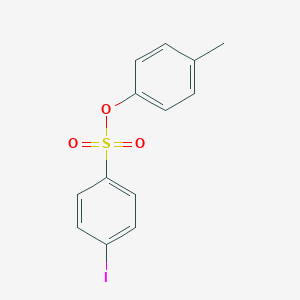
![[(E)-3-phenylprop-2-enyl] 3-bromobenzoate](/img/structure/B291142.png)